molecular formula C16H14O6 B8056281 1,3-Dioxolan-2-one, 4,4'-(1,4-phenylene)bis[4-methyl-5-methylene-

1,3-Dioxolan-2-one, 4,4'-(1,4-phenylene)bis[4-methyl-5-methylene-

Cat. No.: B8056281
M. Wt: 302.28 g/mol
InChI Key: XAQNDERCTICFDO-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4,4’-(1,4-phenylene)bis[4-methyl-5-methylene- is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure of this compound includes a phenylene group, which is a derivative of benzene, and multiple methylene groups. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one derivatives can be synthesized through the reaction of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst. For instance, the reaction of 1,3-propanediol or 1,2-ethanediol with carbonyl compounds in the presence of toluenesulfonic acid as a catalyst can yield 1,3-dioxolanes . The reaction typically involves refluxing in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus.

Industrial Production Methods: Industrial production of 1,3-dioxolan-2-one derivatives often involves similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product . The reaction conditions are optimized to ensure high purity

Properties

IUPAC Name

4-methyl-5-methylidene-4-[4-(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)phenyl]-1,3-dioxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-9-15(3,21-13(17)19-9)11-5-7-12(8-6-11)16(4)10(2)20-14(18)22-16/h5-8H,1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNDERCTICFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)C2=CC=C(C=C2)C3(C(=C)OC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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